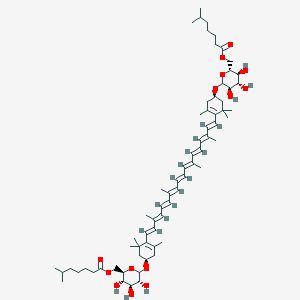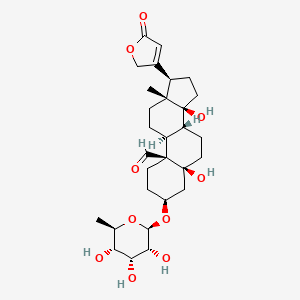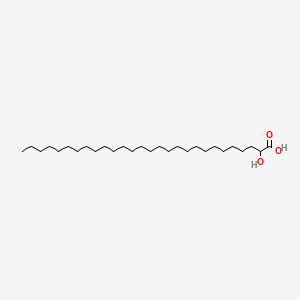![molecular formula C13H11N3O5S2 B1261077 (3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)
(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glionitrin A is a pyrazinoindole with a disulfide bridge spanning a dioxo-substituted pyrazine ring. It is an antibiotic isolated from the microbial strains Sphingomonas and Aspergillus fumigatus, and exhibits cytotoxic activity against four human cancer cell lines: HCT-116, A549, AGS, and DU145. It has a role as an antimicrobial agent, an antineoplastic agent and an Aspergillus metabolite. It is an organic disulfide, a pyrazinoindole, a C-nitro compound and an organic heterotetracyclic compound.
Aplicaciones Científicas De Investigación
Synthesis and Reactions in Chemistry
Indole Derivatives Synthesis : Indole derivatives, such as those related to (3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione, are synthesized through cyclization processes involving different chemicals like ethyl malonate, resulting in compounds with potential biological applications (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).
Geranylgeranyltransferase I Inhibition : Some analogs, resembling the structure of the compound , have been synthesized and tested as inhibitors of prenyltransferases, specifically geranylgeranyltransferase type I, an enzyme relevant in various biological pathways (Vigushin, Brooke, Willows, Coombes, & Moody, 2003).
Potential Biological and Pharmacological Applications
Antiviral Activity : Some derivatives of indole-1,4-diones, including compounds structurally related to the one , have been synthesized and evaluated for antiviral activities, showing weak activity against specific viruses, indicating potential in antiviral research (Terzioğlu et al., 2005).
Anticancer Properties : Research on indole derivatives like 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones has demonstrated significant cytotoxicity against various tumor cells, suggesting potential applications in developing anticancer drugs (Shchekotikhin et al., 2005).
Antimicrobial and Fungicidal Activity : Indole-2,3-dione derivatives have been explored for their antimicrobial and fungicidal properties, providing insights into developing new eco-friendly fungicides and bactericides (Singh & Nagpal, 2005).
Synthesis Methods and Chemical Properties
Efficient Synthesis Techniques : Advanced synthesis techniques, such as Ugi reaction followed by microwave-assisted cyclization, have been developed to construct drug-like indole-1,4-diones efficiently (Tsirulnikov et al., 2009).
Autoxidation Studies : The synthesis and autoxidation of new tetracyclic indolizino[1,2-b]indole-1-ones have been studied, providing valuable insights into the chemical behavior of these compounds (Bhattacharya et al., 2001).
Chemical Reactions and Transformations : Understanding the chemical reactions and transformations of related indole derivatives, such as the formation of pyranoindolequinone derivatives, is crucial in synthesizing and manipulating these compounds for various applications (Kobayashi et al., 2004).
Propiedades
Fórmula molecular |
C13H11N3O5S2 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |
InChI |
InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1 |
Clave InChI |
VRFJINVAZRAFHH-STQMWFEESA-N |
SMILES isomérico |
CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |
Sinónimos |
glionitrin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260998.png)


![N-[2-(2-Amino-thiazol-4-yl)-1-(1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1261003.png)



![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)


![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)